molecular formula C22H12Br2N2O3 B11688590 5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B11688590
M. Wt: 512.1 g/mol
InChI Key: HKIDWNUVLVBKPM-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of aromatic heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, which is further connected to a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromonaphthalene, 2-aminobenzoxazole, and furan-2-carboxylic acid. The synthetic route may involve:

    Bromination: Introduction of bromine atoms into the naphthalene and benzoxazole rings.

    Amidation: Formation of the carboxamide group through the reaction of furan-2-carboxylic acid with an amine derivative.

    Coupling Reactions: Connecting the brominated naphthalene and benzoxazole rings to the furan-2-carboxamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Materials Science: The compound can be utilized in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe or marker in biological assays to study cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H12Br2N2O3

Molecular Weight

512.1 g/mol

IUPAC Name

5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H12Br2N2O3/c23-16-6-2-3-13-14(16)4-1-5-15(13)22-26-17-11-12(7-8-18(17)29-22)25-21(27)19-9-10-20(24)28-19/h1-11H,(H,25,27)

InChI Key

HKIDWNUVLVBKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(O5)Br

Origin of Product

United States

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